molecular formula C13H10OS B3149781 9H-thioxanthen-9-ol CAS No. 6783-74-0

9H-thioxanthen-9-ol

Cat. No.: B3149781
CAS No.: 6783-74-0
M. Wt: 214.28 g/mol
InChI Key: IWNPWQRBFNOGHM-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-ol is a heterocyclic compound that belongs to the thioxanthene family. It is characterized by a tricyclic structure with a sulfur atom replacing one of the oxygen atoms found in xanthene.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 9H-thioxanthen-9-ol. One common method involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another approach includes the reaction of aryl aldehydes with phenol derivatives . Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or o-haloarenecarboxylic acids with arynes has also been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts such as iodine to facilitate nucleophilic substitution reactions .

Chemical Reactions Analysis

Types of Reactions: 9H-Thioxanthen-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thioxanthenes and thioxanthone derivatives, which have significant biological and pharmacological activities .

Mechanism of Action

The exact mechanism of action of 9H-thioxanthen-9-ol is not fully understood. it is believed to exert its effects by interacting with molecular targets such as DNA and enzymes involved in cellular processes. For instance, some thioxanthene derivatives inhibit DNA synthesis and mammalian topoisomerase type II, leading to their anticancer properties .

Properties

IUPAC Name

9H-thioxanthen-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNPWQRBFNOGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of thioxanthen-9-one [31] (2 g, 9.42 mmol) in anhydrous CH3OH (30 mL) was stirred under N2 and NaBH4 (1.42 g, 37.68 mmol) was added slowly in portions over 15 min. After complete addition the reaction mixture was heated at reflux (3 hr.) and cooled to room temperature. Ice-water was added and the reaction mixture was extracted with CH2Cl2 (3×50 mL). The combined CH2Cl2 extracts were washed with water, brine, dried (MgSO4). The solvent was removed under reduced pressure to give a yellow solid, which was recrystallized from pet.ether to give 1.87 g (93%) of the alcohol as pale yellow needles, mp 104-105° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-thioxanthen-9-ol
Reactant of Route 2
9H-thioxanthen-9-ol
Reactant of Route 3
9H-thioxanthen-9-ol
Reactant of Route 4
9H-thioxanthen-9-ol
Reactant of Route 5
9H-thioxanthen-9-ol
Reactant of Route 6
9H-thioxanthen-9-ol

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